N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide
Description
N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide is a sulfur-containing organic compound characterized by a furan ring, an amide linkage, and a phenylsulfanyl (S-Ph) substituent. This compound is of interest in medicinal chemistry due to its structural hybridity, which may enable interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11(18-13-7-3-2-4-8-13)14(16)15-10-12-6-5-9-17-12/h2-9,11H,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGSULJJMKAQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251951 | |
| Record name | N-(2-Furanylmethyl)-2-(phenylthio)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409353-83-9 | |
| Record name | N-(2-Furanylmethyl)-2-(phenylthio)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409353-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylmethyl)-2-(phenylthio)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601251951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide typically involves the reaction of furan-2-ylmethanol with phenylsulfanylpropanoic acid under specific conditions. One common method involves the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction is carried out under optimized conditions, including reaction time, solvent, and substrate amounts, to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced coupling reagents can enhance the efficiency and yield of the production process. Additionally, the use of renewable resources and green chemistry principles can make the production process more sustainable .
Chemical Reactions Analysis
Oxidation of Phenylsulfanyl Group
The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides and sulfones, a reaction critical for modulating electronic and steric properties.
Mechanistic Insights :
-
The oxidation proceeds via electrophilic attack by peroxides on the sulfur atom, forming a sulfoxide intermediate.
-
Over-oxidation to sulfones occurs under stronger oxidizing conditions (e.g., mCPBA).
Reduction of Amide Group
The amide group can be reduced to a primary amine, altering hydrogen-bonding capabilities.
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Amide to amine reduction | LiAlH<sub>4</sub>, THF, reflux | 3-(Phenylsulfanyl)propylamine derivative | 52% |
Limitations :
-
Over-reduction of the furan ring is avoided by using milder conditions (e.g., borane complexes).
Nucleophilic Substitution at Sulfanyl Group
The phenylsulfanyl group participates in nucleophilic displacement reactions, enabling diversification.
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Thiol-displacement | NaSH, DMF, 60°C | 2-Mercaptopropanamide derivative | 67% |
Key Observation :
-
The reaction is facilitated by polar aprotic solvents, enhancing nucleophilicity.
Hydrolysis of Amide Bond
Controlled hydrolysis of the amide bond yields carboxylic acids or esters.
| Reaction | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 h | 2-Phenylsulfanylpropanoic acid | 85% | |
| Enzymatic hydrolysis | Lipase, pH 7.4, 37°C | Methyl ester derivative | 41% |
Applications :
Electrophilic Substitution on Furan Ring
The furan ring undergoes electrophilic substitution, primarily at the 5-position.
Regioselectivity :
Metal Complexation via Furan Oxygen
The furan oxygen coordinates with transition metals, forming stable complexes.
Applications :
Photochemical Reactions
UV irradiation induces homolytic cleavage of the S–C bond, generating thiyl radicals.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Radical polymerization | UV light, AIBN initiator | Poly(propanamide) derivatives | 73% |
Mechanism :
Scientific Research Applications
Research indicates that compounds containing furan and phenyl groups exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide has been studied for its potential as an apoptosis promoter, particularly in the context of cancer therapy.
Apoptosis Induction
A patent (US20020086887A1) describes the use of N-acylsulfonamides, including derivatives like this compound, as BCL-X1 inhibitors. BCL-X1 is a protein that plays a critical role in regulating apoptosis. Inhibiting this protein can promote programmed cell death in cancer cells, making these compounds valuable in cancer treatment strategies .
Antiviral Properties
Recent studies have highlighted the potential of furan derivatives in antiviral applications, particularly against SARS-CoV-2. The structural similarity of this compound to other furan-containing compounds suggests it may exhibit similar inhibitory effects on viral proteases.
Synthesis and Characterization
The synthesis of this compound involves several steps that may include the reaction of furan derivatives with phenyl sulfides and amides. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
Potential Applications in Cancer Therapy
Given its properties as an apoptosis promoter, this compound could be explored for use in combination therapies for cancer treatment. The ability to induce apoptosis selectively in cancer cells while sparing normal cells is a critical area of interest in oncology.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylsulfanyl group can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
The following analysis compares N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide with structurally related compounds, focusing on molecular features, biological activities, and unique properties.
Structural Analogues with Furan and Amide Moieties
| Compound Name | Molecular Features | Biological Activity | Unique Aspects | References |
|---|---|---|---|---|
| This compound | Furan, amide, phenylsulfanyl | Under investigation | High lipophilicity due to S-Ph | [6, 11] |
| 3-(Furan-2-yl)-N-phenylpropanamide | Furan, amide, phenyl | Pharmacological candidate | Lacks sulfur; simpler structure | [6] |
| 3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide | Furan, sulfamoyl, amide | Antimicrobial/anti-inflammatory | Sulfamoyl enhances solubility | [3] |
| N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenoxypropanamide | Furan, methoxy, phenoxy | Anticancer, anti-inflammatory | Ether linkages alter stability | [10] |
Key Observations :
- Compounds with sulfamoyl groups (e.g., ) exhibit enhanced solubility but reduced lipophilicity compared to the phenylsulfanyl derivative .
Sulfur-Containing Analogues
| Compound Name | Molecular Features | Biological Activity | Unique Aspects | References |
|---|---|---|---|---|
| N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide | Thiophene, cyano, sulfanyl | Antiviral/antimicrobial | Thiophene enhances π-stacking | [11] |
| 2-溴-N-(2-呋喃甲基)乙酰胺 | Furan, bromoacetamide | Antimicrobial, moderate anticancer | Bromine increases reactivity | [18] |
| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide | Furan, thiophene, hydroxy | Anti-inflammatory | Dual heterocyclic system | [16] |
Key Observations :
- Thiophene-based compounds (e.g., ) demonstrate synergistic electronic effects from sulfur and aromatic rings, which may improve target binding compared to furan-only analogues .
- Brominated derivatives () show higher reactivity but lack the phenylsulfanyl group’s balance of lipophilicity and stability .
Pharmacological Potential
The phenylsulfanyl group’s electron-donating properties may facilitate interactions with cysteine residues in enzymes or receptors, a mechanism less prevalent in sulfonamide or methoxy derivatives . For example:
- Anti-inflammatory effects : The thiophene-furan hybrid in shows efficacy, suggesting that the target compound’s phenylsulfanyl group could similarly modulate inflammatory pathways .
- Antimicrobial activity : Brominated furan derivatives () exhibit moderate activity, but sulfur-containing analogues like the target compound may offer broader spectra due to improved cellular uptake .
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | ~289.4 | 3.2 | Furan, amide, S-Ph |
| 3-(Furan-2-yl)-N-phenylpropanamide | 229.3 | 2.5 | Furan, amide, phenyl |
| N-{2-cyano-5-[(cyanomethyl)sulfanyl]-... | 385.5 | 2.8 | Thiophene, cyano, sulfanyl |
Biological Activity
N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula: C₁₃H₁₅NOS
- Molecular Weight: 233.33 g/mol
- CAS Number: 35711-34-3
The furan ring and the phenylsulfanyl group contribute to its unique pharmacological properties.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 main protease (M pro), making it a candidate for COVID-19 treatment. The compound demonstrated promising inhibitory activity with an IC₅₀ value of approximately 10.76 μM against M pro, indicating effective enzyme inhibition. Further optimization led to derivatives with enhanced activity, such as compounds F8-B6 and F8-B22, which exhibited IC₅₀ values of 1.57 μM and 1.55 μM respectively .
Cytotoxicity Studies
Cytotoxicity assessments showed that this compound had low cytotoxic effects on Vero and MDCK cells, with CC₅₀ values exceeding 100 μM. This suggests a favorable safety profile for further development as a therapeutic agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicated that modifications in the compound significantly affected its biological activity. For instance, alterations in the thiourea linker were found to be crucial for maintaining inhibitory potency against M pro. The presence of hydrophobic substituents also influenced the binding affinity and activity of the compound .
Data Summary Table
| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Target |
|---|---|---|---|
| This compound | 10.76 | >100 | SARS-CoV-2 M pro |
| F8-B6 | 1.57 | >100 | SARS-CoV-2 M pro |
| F8-B22 | 1.55 | >100 | SARS-CoV-2 M pro |
Case Study 1: Inhibition of SARS-CoV-2 M pro
In a controlled study, this compound was evaluated for its inhibitory effects on SARS-CoV-2 M pro using enzymatic assays. The study confirmed its potential as a reversible covalent inhibitor, emphasizing the importance of the furan moiety in binding interactions with the enzyme's active site .
Case Study 2: Cytotoxicity Assessment
A separate study assessed the cytotoxicity of this compound on various cell lines, including Vero and MDCK cells. Results indicated minimal cytotoxic effects at concentrations up to 100 μM, supporting its safety for further pharmacological exploration .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(furan-2-ylmethyl)-2-phenylsulfanylpropanamide, and how do reaction conditions influence yield?
- Methodological Answer :
- Nucleophilic Substitution : The sulfonamide group can undergo nucleophilic substitution reactions. For example, coupling furfurylamine with activated sulfonyl chlorides under anhydrous conditions (e.g., in DMF with triethylamine as a base) yields the target compound .
- Reductive Amination : Evidence from analogous compounds suggests that reductive amination using sodium cyanoborohydride or other mild reducing agents can form the N-(furan-2-ylmethyl) moiety when aldehydes or ketones are present .
- Optimization : Reaction efficiency depends on solvent polarity, temperature (typically 0–25°C), and stoichiometric ratios. For instance, DBU (1,8-diazabicycloundec-7-ene) has been used to catalyze carboxamide formation in similar systems .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the furan ring (δ 6.2–7.4 ppm for protons) and sulfanylpropanamide backbone. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .
- X-ray Crystallography : SHELXL refinement (via the SHELX suite) is widely used for resolving crystal structures. Key parameters include hydrogen bonding between the sulfonamide group and adjacent molecules, which stabilizes the lattice .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
Q. What are the common reactivity patterns of the furan and sulfanylpropanamide moieties?
- Methodological Answer :
- Furan Reactivity : The furan ring undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich π-systems. However, harsh conditions may lead to ring opening .
- Sulfanylpropanamide Reactivity : The thioether (S-phenyl) group is prone to oxidation (e.g., to sulfoxides or sulfones) using mCPBA or H₂O₂. The amide bond resists hydrolysis under mild conditions but can be cleaved via acid-catalyzed mechanisms .
Advanced Research Questions
Q. How can crystallographic refinement (e.g., SHELXL) address electron density ambiguities in this compound structures?
- Methodological Answer :
- Disordered Atoms : SHELXL’s PART instruction partitions disordered regions (e.g., flexible furan-methyl groups) into discrete sites. Thermal motion parameters (ADPs) are refined anisotropically to improve model accuracy .
- Hydrogen Bonding Networks : Use the ISOR and SIMU restraints to model hydrogen bonds between sulfonamide NH and carbonyl oxygen atoms. Twinning detection (via BASF) resolves pseudo-symmetry issues in crystals .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor selectivity)?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). For example, MAO inhibition selectivity (MAO-A vs. MAO-B) in propargylamine analogs requires kinetic analysis (IC₅₀, Kᵢ) under standardized pH and cofactor conditions .
- Structural Analog Testing : Synthesize derivatives with modifications to the furan or sulfanyl groups. For TRPM8 channel studies, replace the phenylsulfanyl group with alkyl chains to assess hydrophobicity-driven selectivity .
Q. What computational methods aid in optimizing the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. The furan ring’s moderate polarity (cLogP ~2.5) may limit CNS penetration, requiring pro-drug strategies .
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) into TRPM8 or MAO active sites identifies steric clashes. For example, elongating the propanamide chain could enhance fit into hydrophobic pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
